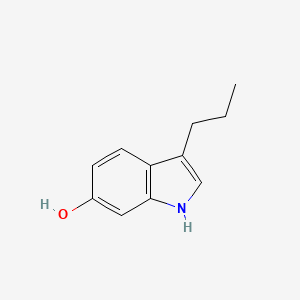
3-propyl-1H-indol-6-ol
Cat. No. B3286190
Key on ui cas rn:
820960-40-5
M. Wt: 175.23 g/mol
InChI Key: JVAOYWIWGKNINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07235572B2
Procedure details


In analogy to the procedure described in example 3 b], 1-(tert-butyl-dimethyl-silanyl)-6-(tert-butyl-dimethyl-silanyloxy)-3-propyl-1H-indole was treated with tetrabutylammonium fluoride hydrate to obtain 3-propyl-1H-indol-6-ol as white crystals.
Name
1-(tert-butyl-dimethyl-silanyl)-6-(tert-butyl-dimethyl-silanyloxy)-3-propyl-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([Si](C)(C)[N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][Si](C(C)(C)C)(C)C)[CH:13]=2)[C:8]([CH2:23][CH2:24][CH3:25])=[CH:7]1)(C)(C)C.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[CH2:23]([C:8]1[C:9]2[C:14](=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[NH:6][CH:7]=1)[CH2:24][CH3:25] |f:1.2.3|
|
Inputs


Step One
|
Name
|
1-(tert-butyl-dimethyl-silanyl)-6-(tert-butyl-dimethyl-silanyloxy)-3-propyl-1H-indole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](N1C=C(C2=CC=C(C=C12)O[Si](C)(C)C(C)(C)C)CCC)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1=CNC2=CC(=CC=C12)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
